环十五酮肟

描述

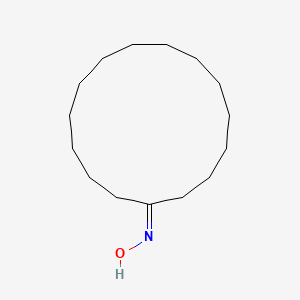

Cyclopentadecanone Oxime is a chemical compound with the molecular formula C15H29NO . It contains a total of 46 atoms; 29 Hydrogen atoms, 15 Carbon atoms, 1 Nitrogen atom, and 1 Oxygen atom . The molecule contains a total of 46 bonds, including 17 non-H bonds, 1 multiple bond, 1 double bond, 1 aliphatic oxime, and 1 hydroxyl group .

Synthesis Analysis

A novel synthesis method of cyclopentadecanone and cyclopentadecanolide from vegetable oil has been reported . The synthesis yields of cyclopentadecanone and cyclopentadecanolide were 38.5% and 63.0%, respectively . The effect of different ester groups on the cyclization of α,ω-difatty acid alkyl ester in cyclopentadecanone synthesis, and the effect of catalysts on the cyclization of ω-hydroxycarboxylic acid triglyceride in cyclopentadecanolide synthesis were investigated .

Molecular Structure Analysis

Cyclopentadecanone Oxime contains a total of 46 bonds, including 17 non-H bonds, 1 multiple bond, 1 double bond, 1 aliphatic oxime, and 1 hydroxyl group . The optimized structure of Cyclopentadecanone Oxime was subjected to a molecular docking study .

Chemical Reactions Analysis

Oximes, including Cyclopentadecanone Oxime, are known for their versatile roles in chemical reactions . The oxime ligation is a useful bioorthogonal reaction between a nucleophilic aminooxy group and an electrophilic carbonyl group . The reaction is typically carried out in aqueous media and catalyzed by aniline or phenylenediamine derivates .

Physical and Chemical Properties Analysis

Cyclopentadecanone Oxime is a chemical compound with the molecular formula C15H29NO . It contains a total of 46 atoms; 29 Hydrogen atoms, 15 Carbon atoms, 1 Nitrogen atom, and 1 Oxygen atom .

科学研究应用

环十五酮肟:科学研究应用的全面分析

抗抑郁活性研究: 环十五酮肟在药物研究中显示出潜力,尤其是在与抗抑郁活性相关的研究中。 它已被评估其对人单胺氧化酶 A 的结合亲和力,该酶是抗抑郁药物的靶点 .

异恶唑啉的化学合成: 在化学合成领域,环十五酮肟可能作为异恶唑啉生产中的中间体发挥作用,异恶唑啉用于创建用于化学和生命科学行业的各种有机分子 .

作用机制

安全和危害

未来方向

Recent works have revealed that new oxime compounds, including Cyclopentadecanone Oxime, can demonstrate such functions and thus are considered to be potential drugs for pathogenic diseases, as adjuvant therapy in various types of cancer and inflammation, and as potential next-generation drugs against OP poisoning .

生化分析

Biochemical Properties

Cyclopentadecanone Oxime plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It has been shown to interact with monoamine oxidase and serotonin receptors, which are crucial in the regulation of neurotransmitter levels . These interactions suggest that Cyclopentadecanone Oxime may have potential applications in the treatment of neurological disorders. Additionally, it has been observed to exhibit binding interactions that can influence enzyme activity, thereby modulating various biochemical pathways.

Cellular Effects

Cyclopentadecanone Oxime has notable effects on various types of cells and cellular processes. It has been reported to induce apoptosis in certain cell lines through the activation of the p53 signaling pathway and cleavage of PARP and caspase-3 . This indicates its potential as an anti-cancer agent. Furthermore, Cyclopentadecanone Oxime influences cell signaling pathways, gene expression, and cellular metabolism, making it a compound of interest in cellular biology research.

Molecular Mechanism

The molecular mechanism of Cyclopentadecanone Oxime involves its binding interactions with biomolecules. It has been shown to block monoamine oxidase and serotonin receptors, which are involved in the regulation of mood and behavior . This binding interaction suggests that Cyclopentadecanone Oxime may have antidepressant properties. Additionally, it can modulate enzyme activity, leading to changes in gene expression and cellular function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Cyclopentadecanone Oxime have been observed to change over time. Studies have shown that it remains stable under various conditions, but its activity may decrease over prolonged periods . This stability is crucial for its use in long-term experiments. Additionally, long-term exposure to Cyclopentadecanone Oxime has been associated with sustained changes in cellular function, indicating its potential for chronic treatment applications.

Dosage Effects in Animal Models

The effects of Cyclopentadecanone Oxime vary with different dosages in animal models. At lower doses, it has been shown to exhibit therapeutic effects without significant toxicity . At higher doses, Cyclopentadecanone Oxime may cause adverse effects, including toxicity and behavioral changes. These findings highlight the importance of dosage optimization in preclinical studies to ensure safety and efficacy.

Metabolic Pathways

Cyclopentadecanone Oxime is involved in several metabolic pathways. It is metabolized by enzymes such as cytochrome P450, which play a role in its biotransformation . The compound’s metabolism can influence metabolic flux and metabolite levels, affecting overall cellular metabolism. Understanding these pathways is essential for predicting the compound’s behavior in biological systems.

Transport and Distribution

Within cells and tissues, Cyclopentadecanone Oxime is transported and distributed through interactions with transporters and binding proteins . These interactions can affect its localization and accumulation, influencing its overall activity. The compound’s distribution patterns are crucial for determining its therapeutic potential and targeting specific tissues or organs.

Subcellular Localization

Cyclopentadecanone Oxime’s subcellular localization is influenced by targeting signals and post-translational modifications . It has been observed to localize in specific cellular compartments, which can affect its activity and function. Understanding its subcellular distribution is important for elucidating its mechanism of action and potential therapeutic applications.

属性

IUPAC Name |

N-cyclopentadecylidenehydroxylamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H29NO/c17-16-15-13-11-9-7-5-3-1-2-4-6-8-10-12-14-15/h17H,1-14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIMLVMHHSQXPAY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCCCCCC(=NO)CCCCCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H29NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00338916 | |

| Record name | Cyclopentadecanone Oxime | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00338916 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.40 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34341-05-4 | |

| Record name | Cyclopentadecanone Oxime | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00338916 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does cyclopentadecanone oxime interact with its targets to potentially alleviate depression?

A1: While the exact mechanism is yet to be fully elucidated, computational studies suggest that cyclopentadecanone oxime might exert its antidepressant effect by binding to monoamine oxidase and serotonin receptors []. Monoamine oxidase is an enzyme responsible for breaking down neurotransmitters like serotonin, norepinephrine, and dopamine. Inhibition of this enzyme leads to increased levels of these neurotransmitters in the brain, which is a common mechanism of action for many antidepressant drugs. Similarly, binding to serotonin receptors can modulate serotonergic signaling, contributing to the potential antidepressant effect. Further experimental validation is needed to confirm these interactions and determine the specific subtypes of receptors involved.

Q2: What is the structural characterization of cyclopentadecanone oxime?

A2: The research paper primarily focuses on the compound's potential biological activity and computational analysis. While it confirms the presence of cyclopentadecanone oxime within the Cycas pectinata extract through GC-MS analysis, it doesn't provide specific details regarding the compound's molecular formula, weight, or spectroscopic data []. Further research focusing on isolation and characterization of this compound is needed to provide this information.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Benzene, 1-chloro-4-[(4-fluorophenyl)sulfonyl]-](/img/structure/B1348692.png)

![3-Imidazo[1,2-a]pyridin-2-yl-phenylamine](/img/structure/B1348721.png)

![3-[(4-Methoxyphenyl)amino]-5,5-dimethylcyclohex-2-en-1-one](/img/structure/B1348723.png)

![[(5-Nitro-1H-benzimidazol-2-yl)thio]acetic acid](/img/structure/B1348724.png)